L-Phenylalaninamide,L-phenylalanyl-L-leucyl-L-arginyl-
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Overview
Description
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- is a complex peptide compound with significant biochemical and pharmacological properties It is composed of multiple amino acids, including L-phenylalanine, L-leucine, and L-arginine, which contribute to its unique structure and function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can modify disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific reactive sites within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced thiols or amines.
Scientific Research Applications
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography and as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and as a model peptide for understanding peptide folding and stability.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.
Comparison with Similar Compounds
L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- can be compared with other similar peptides, such as:
L-Phenylalaninamide, L-tyrosyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-arginyl-: This peptide has a similar structure but includes additional amino acids, which may alter its biochemical properties.
L-Phenylalaninamide, L-valyl-L-phenylalanyl-L-leucyl-L-arginyl-: This compound differs by the inclusion of valine, which can affect its stability and interactions.
The uniqueness of L-Phenylalaninamide, L-phenylalanyl-L-leucyl-L-arginyl- lies in its specific amino acid sequence, which confers distinct structural and functional characteristics.
Properties
Molecular Formula |
C30H44N8O4 |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H44N8O4/c1-19(2)16-25(37-26(39)22(31)17-20-10-5-3-6-11-20)29(42)36-24(14-9-15-35-30(33)34)28(41)38-27(40)23(32)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31-32H2,1-2H3,(H,36,42)(H,37,39)(H4,33,34,35)(H,38,40,41)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
IXVLMCBQTKGWEN-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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